(3-methoxyphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
Description
Properties
IUPAC Name |
(3-methoxyphenyl)methyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-7-9-16(10-8-13)22-14(2)18(20-21-22)19(23)25-12-15-5-4-6-17(11-15)24-3/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOPGKGMVLGMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The azide precursor is synthesized by reacting 3-methoxybenzyl bromide with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF).
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylic acid, in the presence of a copper(I) catalyst. This reaction is typically carried out in a solvent like ethanol or water at room temperature.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxybenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or triazole moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, alkyl halides in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methoxybenzyl 5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other bioactive compounds.
Mechanism of Action
The mechanism of action of (3-methoxyphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. Additionally, the compound may interact with cellular pathways involved in oxidative stress, apoptosis, or signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its ester group and methoxy-substituted benzyl moiety. Comparisons with analogous derivatives reveal distinct properties:
Spectroscopic and Crystallographic Differences
- $^1$H NMR Shifts : The target compound’s ester methyl group resonates at δ 3.85 ppm, while carboxamide derivatives show NH protons near δ 8.2–8.5 ppm .
- Crystallography : Unlike sulfur-containing triazoles (e.g., ), the target compound’s ester group likely forms weaker hydrogen bonds (C=O⋯H interactions), as inferred from graph-set analysis of analogous structures .
Biological Activity
The compound (3-methoxyphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of triazole derivatives typically involves the reaction of azides with alkynes or other suitable precursors. For this specific compound, the synthetic route may involve the use of 3-methoxybenzyl alcohol and 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid . Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing triazole moieties have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.
- A study reported that similar triazole derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . The compound's activity can be attributed to its ability to interfere with cellular signaling pathways critical for tumor growth.
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been explored extensively. Compounds similar to (3-methoxyphenyl)methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate have shown effectiveness against a range of bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | E. coli | 32 µg/mL |
| Triazole B | S. aureus | 16 µg/mL |
| Target Compound | E. coli, S. aureus | TBD |
This table illustrates the comparative potency of various triazole derivatives against common bacterial pathogens.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Many triazoles function as inhibitors of key enzymes involved in cell division and metabolism. For example, they may inhibit thymidylate synthase or other enzymes critical for nucleotide synthesis.
- Interaction with DNA : Some studies suggest that triazoles can intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial involving a related triazole compound showed promising results in reducing tumor size in patients with advanced breast cancer.
- Antimicrobial Resistance : In vitro studies demonstrated that certain triazoles could overcome resistance mechanisms in bacteria that typically render other antibiotics ineffective.
Q & A
Q. Critical factors for yield/purity :
- Catalyst loading (e.g., Cu(I) salts at 5–10 mol% for CuAAC) .
- Solvent polarity (e.g., THF/water mixtures improve regioselectivity) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Advanced: How can computational methods predict the compound’s three-dimensional conformation and reactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in water or lipid membranes) to assess conformational flexibility. Tools like GROMACS or AMBER can model interactions with biological targets .
- Quantum Chemical Calculations :
- DFT (Density Functional Theory) : Optimize geometry at the B3LYP/6-31G* level to predict bond angles, dihedral rotations (e.g., methoxy group orientation), and electron density maps .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites, guiding derivatization strategies .
- Docking Studies : Use AutoDock Vina to predict binding affinity with enzymes (e.g., cytochrome P450) or receptors, correlating with experimental IC50 values .
Basic: What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
Advanced: How to design experiments to resolve contradictions in reported biological activities (e.g., antiviral vs. inactive results)?
Methodological Answer:
- Variable Isolation : Test the compound under standardized assay conditions (e.g., cell line, incubation time, concentration) to eliminate protocol-driven discrepancies .
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing 4-methylphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
- Mechanistic Profiling :
- Perform enzyme inhibition assays (e.g., HIV-1 protease) to confirm target engagement .
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Advanced: What strategies enhance the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–10) to identify labile groups (e.g., ester hydrolysis at pH >8) .
- Formulation Optimization :
- Encapsulate in liposomes or PEGylated nanoparticles to protect against enzymatic degradation .
- Add antioxidants (e.g., ascorbic acid) to prevent oxidation of the methoxy group .
- Prodrug Design : Replace the ester group with a tert-butyl carbonate moiety, which hydrolyzes selectively in target tissues .
Basic: How to validate the compound’s purity and identity post-synthesis?
Methodological Answer:
- Chromatographic Methods :
- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm; purity ≥98% by area .
- TLC : Monitor reaction progress with silica plates (ethyl acetate/hexane, 1:1); Rf ~0.5 .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (deviation <0.4%) .
Advanced: How does the 3-methoxyphenyl group influence biological activity compared to other aryl substituents?
Methodological Answer:
- SAR (Structure-Activity Relationship) Studies :
- Replace 3-methoxyphenyl with 4-methoxyphenyl or halogenated analogs to assess steric/electronic effects on target binding .
- Use Hammett plots to correlate substituent σ values (electron-withdrawing/donating) with IC50 trends .
- Crystallographic Evidence : XRD data show that 3-methoxyphenyl’s orientation creates a hydrophobic pocket in enzyme active sites, enhancing inhibition .
Basic: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Store at –20°C under inert atmosphere (argon) in amber vials to block light-induced radical reactions .
- Lyophilize for long-term storage; reconstitute in DMSO (≤10 mM) with desiccants to minimize hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
